

A Comparative Guide to ANGPTL4 Antibodies: AF3485 and Alternatives

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Compound of Interest

Compound Name: AF3485

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For researchers and drug development professionals investigating the multifaceted role of Angiopoietin-like 4 (ANGPTL4), selecting the optimal antibody is critical for generating reliable and reproducible data. This guide provides a detailed comparison of the widely used goat polyclonal antibody **AF3485** from R&D Systems with other commercially available ANGPTL4 antibodies. The comparison focuses on key performance metrics and validated applications, supported by experimental data where available.

Overview of ANGPTL4 Antibodies

Angiopoietin-like 4 is a secreted glycoprotein involved in lipid metabolism, angiogenesis, and inflammation. Its complex roles in both physiological and pathological processes have made it a key target in various research areas, including cardiovascular disease and oncology. A variety of monoclonal and polyclonal antibodies targeting ANGPTL4 are available, each with distinct characteristics. This guide focuses on a selection of these antibodies to aid researchers in making an informed decision.

Comparison of ANGPTL4 Antibody Specifications

A summary of the key specifications for **AF3485** and a selection of alternative ANGPTL4 antibodies is presented in Table 1. This table provides a high-level overview of the host species, clonality, and validated applications for each antibody.

Table 1: Comparison of ANGPTL4 Antibody Specifications

Catalog Number	Manufacturer	Host Species	Clonality	Validated Applications
AF3485	R&D Systems	Goat	Polyclonal	Western Blot, ELISA, Simple Western, Immunohistochemistry[1]
MAB11305	R&D Systems	Mouse	Monoclonal	Flow Cytometry, ELISA[2][3]
ab196746	Abcam	Rabbit	Polyclonal	Western Blot, Immunohistochemistry, Immunocytochemistry/Immunofluorescence[4]
NB110-41312	Novus Biologicals	Rabbit	Polyclonal	Western Blot, ELISA, Immunohistochemistry
67577-1-Ig	Proteintech	Mouse	Monoclonal	Western Blot, Immunocytochemistry/Immunofluorescence, ELISA[5]
51109-1-AP	Proteintech	Rabbit	Polyclonal	Western Blot, Immunohistochemistry[6]

Performance Data and Experimental Protocols

While direct head-to-head comparative studies published in peer-reviewed literature are limited, this section provides available performance data and representative experimental protocols for key applications.

Western Blotting

Western blotting is a common application for ANGPTL4 antibodies to detect the protein in cell lysates and tissue homogenates.

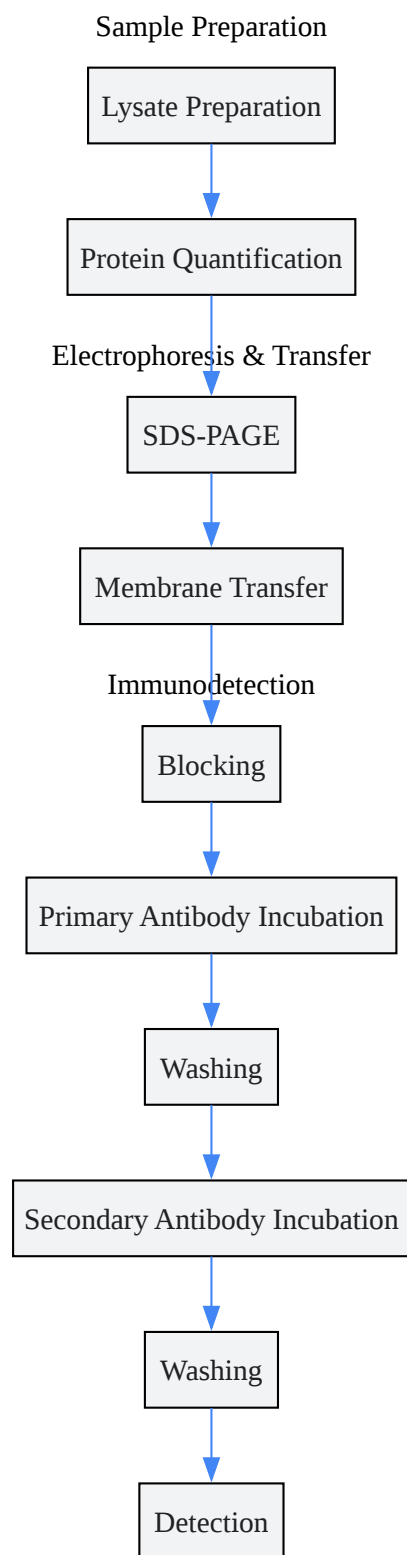
Performance:

The R&D Systems **AF3485** antibody has been shown to detect a specific band for ANGPTL4 at approximately 59 kDa in lysates of human diabetic adipose tissue under reducing conditions. The specificity of **AF3485** in Western blots shows approximately 1% cross-reactivity with the N-terminal fragment of recombinant human ANGPTL4.^{[1][7]}

Representative Western Blot Protocol:

- Lysate Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
- SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel.
- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., **AF3485** at 0.1 µg/mL) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Experimental Workflow for Western Blotting



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Caption: A typical workflow for ANGPTL4 detection by Western Blot.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to measure the concentration of ANGPTL4 in various biological fluids.

Performance:

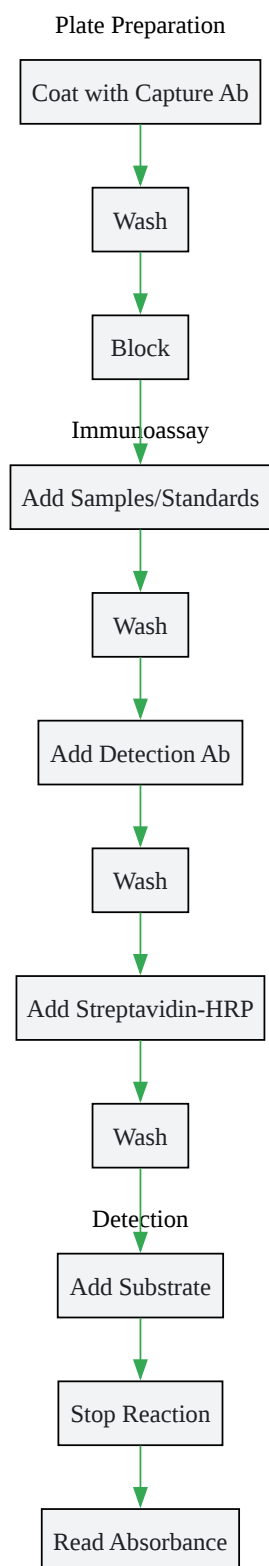
The **AF3485** antibody is validated for use as a capture antibody in a sandwich ELISA format, often paired with a biotinylated detection antibody (**BAF3485**). In this format, R&D Systems reports less than 0.2% cross-reactivity with recombinant human ANGPTL3, Angiopoietin-1, -2, -3, and -4.^{[1][7]}

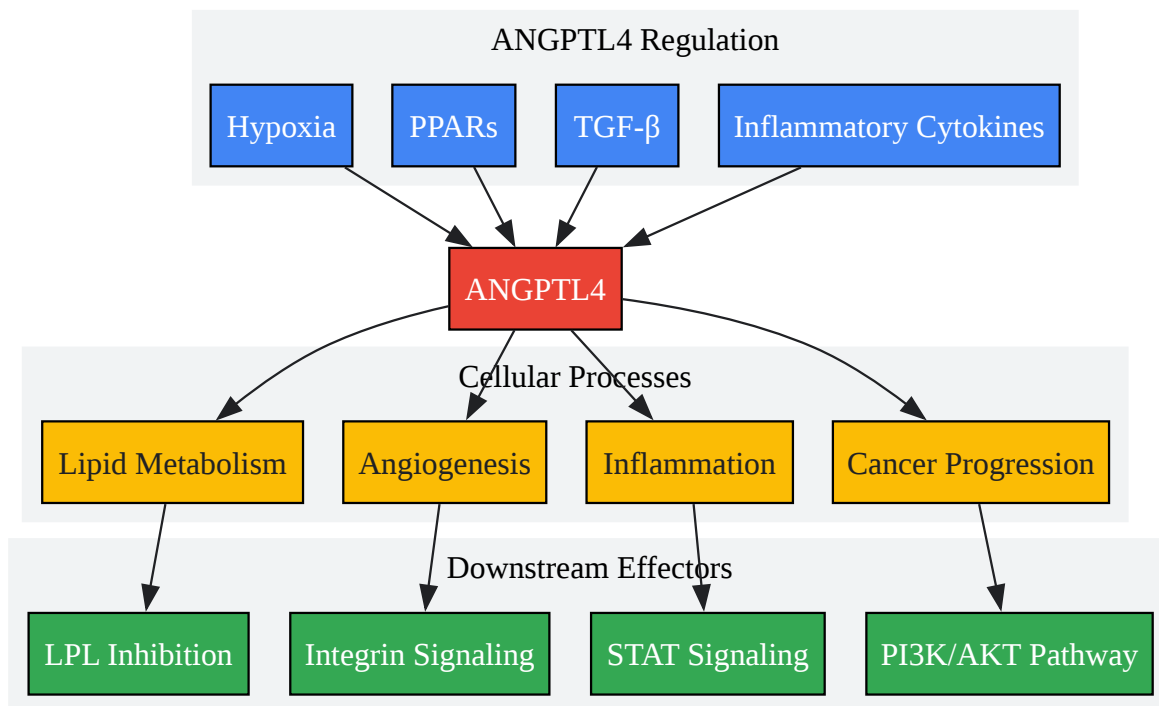
Representative Sandwich ELISA Protocol:

- Coating: Coat a 96-well plate with a capture antibody (e.g., **AF3485** at 0.2-0.8 µg/mL) overnight at room temperature.
- Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection Antibody Incubation: Add a biotinylated detection antibody (e.g., **BAF3485** at 0.1-0.4 µg/mL) and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.
- Washing: Repeat the washing step.

- Substrate Development: Add a substrate solution (e.g., TMB) and incubate for 20-30 minutes at room temperature in the dark.
- Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
- Read Absorbance: Measure the absorbance at 450 nm.

Experimental Workflow for Sandwich ELISA





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